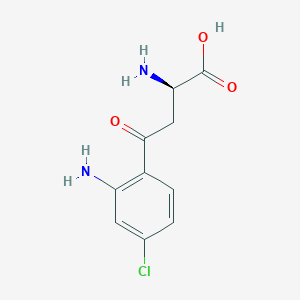

(R)-4-Chlorokynurenine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of amino and chlorophenyl groups, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the use of amino acids as starting materials, followed by chlorination and subsequent amination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted amino acids, chlorinated derivatives, and oxo compounds. These products can have significant applications in pharmaceuticals, agrochemicals, and materials science.

Aplicaciones Científicas De Investigación

Antidepressant Effects

One of the most prominent applications of 4-Cl-KYN is in the treatment of depression. Several studies have investigated its rapid antidepressant effects, particularly in treatment-resistant depression:

- A randomized trial demonstrated that 4-Cl-KYN exhibited rapid antidepressant effects without the psychotomimetic side effects commonly associated with other NMDA antagonists like ketamine. Participants receiving oral doses showed significant improvements in their Hamilton Depression Rating Scale scores compared to placebo .

- Another study confirmed that 4-Cl-KYN administration led to ketamine-like effects on mood improvement while avoiding adverse reactions typically linked to NMDA receptor antagonism .

Neurophysiological Studies

Research has also focused on the neurophysiological impact of 4-Cl-KYN:

- A crossover trial assessed its effects on gamma-band oscillations and kynurenine pathway metabolites, revealing dose-dependent increases in both 4-Cl-KYN and its active metabolite 7-Cl-KYNA. These findings suggest a robust engagement with brain targets relevant to mood regulation .

Potential in Neurodegenerative Diseases

Beyond its antidepressant properties, 4-Cl-KYN has been explored for potential applications in neurodegenerative diseases:

- The compound's ability to inhibit 3-hydroxyanthranilate oxidase via its metabolite, 4-chloro-3-hydroxy-anthranilic acid, suggests a mechanism for neuroprotection that warrants further investigation in conditions like Huntington's disease and Alzheimer's disease .

Summary of Clinical Trials

| Study | Objective | Findings | |

|---|---|---|---|

| Wallace et al., 2020 | Assess rapid antidepressant effects | Significant reduction in depression scores with no psychotomimetic effects | Supports use as a rapid antidepressant |

| Nature Study, 2020 | Evaluate neurophysiological changes | Increased gamma-band activity and metabolite levels | Indicates effective brain engagement |

| Preclinical Studies | Test efficacy in animal models | Demonstrated antidepressant-like behaviors similar to ketamine | Suggests potential for broader applications |

Mecanismo De Acción

The mechanism of action of (2R)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other amino acid derivatives and chlorophenyl-containing compounds. Examples include:

- (2R)-2-amino-4-(2-amino-4-bromophenyl)-4-oxobutanoic acid

- (2R)-2-amino-4-(2-amino-4-fluorophenyl)-4-oxobutanoic acid

- (2R)-2-amino-4-(2-amino-4-methylphenyl)-4-oxobutanoic acid

Uniqueness

The uniqueness of (2R)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.

Actividad Biológica

(R)-4-Chlorokynurenine, commonly referred to as 4-Cl-KYN, is an orally active prodrug that converts to 7-chlorokynurenic acid (7-Cl-KYNA) in the body. This compound has garnered attention for its potential as a rapid-acting antidepressant and its role as an N-methyl-D-aspartate (NMDA) receptor antagonist. This article explores the biological activity of 4-Cl-KYN, focusing on its pharmacokinetics, mechanism of action, clinical studies, and potential therapeutic applications.

Pharmacokinetics

4-Cl-KYN is notable for its ability to cross the blood-brain barrier efficiently, which is crucial for its therapeutic effects. Upon oral administration, it exhibits a bioavailability ranging from 31% in humans to 39-84% in rodents. The compound has a half-life of approximately 1.64 to 1.82 hours, with peak plasma concentrations achieved around two hours post-administration .

| Parameter | Value |

|---|---|

| Bioavailability | 31% (humans), 39-84% (rodents) |

| Half-life | 1.64 - 1.82 hours |

| Peak concentration (Cmax) | 64.4 μg/mL |

The primary mechanism through which 4-Cl-KYN exerts its effects is by converting to 7-Cl-KYNA, which acts as a selective antagonist at the glycine site of the NMDA receptor. This interaction is believed to contribute to its neuroprotective and antidepressant properties . Additionally, another metabolite, 4-chloro-3-hydroxy-anthranilic acid, inhibits the enzyme 3-hydroxyanthranilate oxidase, suggesting further therapeutic potential in neurodegenerative diseases .

Clinical Studies

Several clinical trials have investigated the efficacy and safety of 4-Cl-KYN in treating treatment-resistant depression:

- Phase I Trials : Initial studies demonstrated that doses up to 1440 mg/day were well-tolerated with a side effect profile similar to placebo. No psychotomimetic effects were reported during these trials .

- Phase II Trial : A randomized, double-blind study involving 19 participants assessed the impact of daily doses of 4-Cl-KYN (1080 mg for the first week followed by 1440 mg for the second week) against a placebo over a two-week period. The primary outcome was measured using the Hamilton Depression Rating Scale. Despite initial hopes based on preclinical data suggesting rapid antidepressant effects akin to ketamine, this trial ultimately failed to show significant differences between the drug and placebo groups .

- Pharmacokinetic Assessments : Studies utilized advanced imaging techniques such as 1H-magnetic resonance spectroscopy (MRS) and resting-state functional magnetic resonance imaging (rsfMRI) to evaluate changes in brain connectivity and glutamate levels as potential biomarkers for antidepressant response .

Case Studies

Research into the biological activity of 4-Cl-KYN has also included animal models:

- Huntington's Disease Models : Preclinical studies indicated that AV-101 (another name for 4-Cl-KYN) showed promise in ameliorating symptoms associated with Huntington's disease in rodent models, suggesting potential applications beyond depression .

- Neuropathic Pain Models : Efficacy in treating neuropathic pain was also observed in animal studies, further supporting its role as a versatile therapeutic agent .

Propiedades

IUPAC Name |

(2R)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLHZNDJQSRKDT-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.